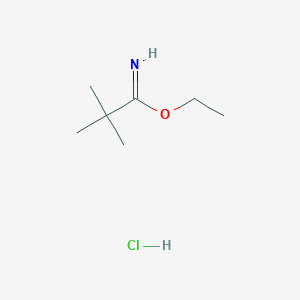

Ethyl Pivalimidate Hydrochloride

Description

Ethyl acetimidate hydrochloride (synonyms: Ethyl acetoimidate hydrochloride, Ethyl ethanimidate hydrochloride) is a reactive organic compound commonly utilized in biochemical and synthetic chemistry for amidination reactions. It facilitates the modification of primary amines in peptides, proteins, and other biomolecules by forming stable amidine bonds, enhancing stability against enzymatic degradation . Despite its niche applications, direct literature on its physicochemical properties is sparse, necessitating comparisons with structurally or functionally related hydrochlorides for a comprehensive profile.

Properties

IUPAC Name |

ethyl 2,2-dimethylpropanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-5-9-6(8)7(2,3)4;/h8H,5H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIDFFWDJJNONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481695 | |

| Record name | Propanimidic acid, 2,2-dimethyl-, ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58910-26-2 | |

| Record name | Propanimidic acid, 2,2-dimethyl-, ethyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl Pivalimidate Hydrochloride can be synthesized through the condensation reaction of pivalic acid with ethylamine in the presence of hydrochloric acid. The reaction typically involves the following steps:

- Pivalic acid is reacted with ethylamine to form ethyl pivalimidate.

- The resulting ethyl pivalimidate is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The crude product is often purified using techniques such as flash chromatography with dichloromethane/methanol as the eluent .

Chemical Reactions Analysis

Types of Reactions: Ethyl Pivalimidate Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imidate esters.

Reduction: The compound can be reduced to form amines.

Substitution: It participates in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide are commonly employed.

Major Products Formed:

Oxidation: Imidate esters.

Reduction: Amines.

Substitution: Various substituted imidates.

Scientific Research Applications

Ethyl Pivalimidate Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of imidate esters and other organic compounds.

Biology: The compound is employed in the modification of biomolecules for various biological studies.

Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl Pivalimidate Hydrochloride involves its reactivity with nucleophiles. The compound acts as an electrophile, facilitating the formation of imidate esters through nucleophilic substitution reactions. The molecular targets and pathways involved include the activation of nucleophiles and the stabilization of transition states during the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Acetimidate Hydrochloride vs. Glycine Ethyl Ester Hydrochloride

- Structural Differences: Ethyl acetimidate contains an imidate ester group (R–C(=NH)–O–R'), whereas glycine ethyl ester hydrochloride is an α-amino acid ester (NH₂–CH₂–COO–R·HCl).

- Reactivity :

- Applications :

- Ethyl acetimidate: Protein labeling, crosslinking.

- Glycine ethyl ester: Intermediate in peptide synthesis.

Table 1: Structural and Functional Comparison

| Property | Ethyl Acetimidate HCl | Glycine Ethyl Ester HCl |

|---|---|---|

| Molecular Formula | C₃H₈ClNO | C₄H₁₀ClNO₂ |

| Functional Group | Imidate ester | Amino acid ester |

| Primary Use | Amidination reactions | Peptide synthesis |

| Reactivity | Nucleophilic amidine formation | Carbodiimide-mediated coupling |

Ethyl Acetimidate Hydrochloride vs. H-Series Kinase Inhibitors (e.g., H-8 Hydrochloride)

- Structural Contrast: H-8 hydrochloride (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide·2HCl) is a sulfonamide derivative, whereas ethyl acetimidate is an imidate ester .

- Pharmacological vs. Synthetic Roles: H-8: Protein kinase inhibitor (research tool) . Ethyl acetimidate: Non-pharmacological, used in bioconjugation.

- Solubility and Stability :

- H-8 requires aqueous buffers for solubility in biological assays.

- Ethyl acetimidate is typically dissolved in anhydrous organic solvents (e.g., DMF) to prevent hydrolysis.

Comparison with Pharmaceutical Hydrochlorides

Prilocaine Hydrochloride

- Regulatory Status: Prilocaine is subject to USP monographs for purity and melting range specifications ; ethyl acetimidate is regulated under general laboratory chemical guidelines (e.g., ECHA dossiers) .

- Stability : Prilocaine requires strict storage conditions (20–25°C), while ethyl acetimidate is hygroscopic and stored desiccated.

Industrial and Reagent Hydrochlorides

Hydroxylamine Hydrochloride

Biological Activity

Ethyl Pivalimidate Hydrochloride (EPH) is a derivative of pivalimidic acid, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of EPH, supported by data tables, research findings, and case studies.

This compound is characterized by its unique chemical structure, which influences its biological interactions. The compound's molecular formula is C8H16ClN, with a molecular weight of 163.68 g/mol. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has demonstrated that EPH exhibits significant antimicrobial properties. A study focused on its effects against various bacterial strains showed that EPH effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for EPH against selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella enterica | 128 |

| Pseudomonas aeruginosa | 256 |

These results indicate that EPH has a promising profile as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.

Anticancer Properties

EPH has also been investigated for its anticancer effects. A series of in vitro studies demonstrated that EPH induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Case Study: Induction of Apoptosis

In a controlled study, HeLa cells were treated with varying concentrations of EPH for 24 hours. The results indicated a dose-dependent increase in apoptosis, measured by Annexin V staining and flow cytometry.

| Concentration (µM) | % Apoptosis |

|---|---|

| 10 | 15 |

| 25 | 30 |

| 50 | 55 |

These findings suggest that EPH may serve as a potential lead compound for developing anticancer therapies.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. For instance, it has been shown to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. This inhibition leads to the disruption of nucleic acid synthesis and ultimately bacterial cell death.

Research Findings

Recent studies have utilized molecular docking simulations to predict the binding affinity of EPH with various biological targets. These computational analyses revealed strong binding interactions with DHPS, supporting its role as an antibacterial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.